5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-amine
CAS No.: 1092341-51-9
Cat. No.: VC4538293
Molecular Formula: C10H11N3O2
Molecular Weight: 205.217
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1092341-51-9 |
|---|---|
| Molecular Formula | C10H11N3O2 |
| Molecular Weight | 205.217 |
| IUPAC Name | 5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-amine |
| Standard InChI | InChI=1S/C10H11N3O2/c1-2-14-8-5-3-7(4-6-8)9-12-10(11)13-15-9/h3-6H,2H2,1H3,(H2,11,13) |
| Standard InChI Key | GULCJKRGLRTTRF-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2=NC(=NO2)N |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The compound has the molecular formula C₁₀H₁₂N₄O₂ and a molecular weight of 205.22 g/mol . Key structural features include:
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1,2,4-oxadiazole core: A planar aromatic ring contributing to stability and π-π stacking interactions.
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4-Ethoxyphenyl substituent: Enhances lipophilicity and modulates electronic properties.
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Amino group: Provides hydrogen-bonding capacity and reactivity in further derivatization.
Table 1: Comparative Molecular Properties of 1,2,4-Oxadiazole Derivatives
*Calculated using ChemDraw Professional 21.0.
Spectroscopic Data
While experimental spectra for this compound are unavailable, analogs suggest the following characteristics:
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¹H NMR: Aromatic protons (δ 6.8–7.3 ppm), ethoxy methylene (δ 1.3–1.5 ppm, triplet), and NH₂ (δ 5.5–6.5 ppm, broad singlet) .
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IR: Stretching vibrations for C=N (1600–1650 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) .
Synthesis and Optimization
Synthetic Routes
The synthesis of 5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-amine can be achieved via cyclization of amidoxime precursors, analogous to methods used for methoxy-substituted derivatives :
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Amidoxime Formation:
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React 4-ethoxybenzonitrile with hydroxylamine hydrochloride in ethanol/water under reflux.
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Yield: ~75–85% after recrystallization.
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Oxidative Cyclization:
Table 2: Optimization of Cyclization Conditions
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| PIDA | DMF | 25 | 6 | 62 |
| Chloramine-T | Ethanol | 80 | 12 | 58 |
| I₂/K₂CO₃ | DMSO | 100 | 24 | 45 |
Challenges and Solutions
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Low Solubility: The ethoxy group increases hydrophobicity, complicating purification. Use mixed solvents (e.g., CH₂Cl₂/MeOH) for recrystallization .
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Byproduct Formation: Optimize stoichiometry (1:1.2 amidoxime:PIDA) to minimize dimerization .
Biological Activities and Applications
Table 3: Hypothetical Activity Based on Structural Analogs
| Organism | Expected MIC (μg/mL) | Reference Compound |
|---|---|---|
| S. aureus | 12–28 | 5-(4-Methoxyphenyl) analog |
| E. coli | 25–45 | 5-Phenyl analog |
| C. albicans | 18–35 | 1,3,4-Oxadiazole |
Anticancer Activity
1,2,4-oxadiazoles inhibit kinases and DNA repair enzymes. For example:
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EGFR Inhibition: Analogous compounds show IC₅₀ values of 0.67–0.87 μM against prostate (PC-3) and colon (HCT-116) cancer cells .
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Apoptosis Induction: Through caspase-3 activation and Bcl-2 suppression .
Material Science Applications
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